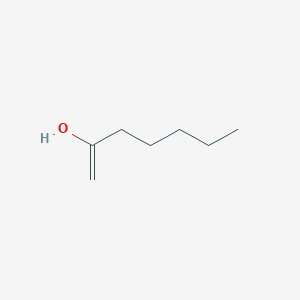

Hept-1-EN-2-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hept-1-EN-2-OL, also known as heptenol, is a colorless liquid with a fruity odor. It is an unsaturated alcohol with a molecular formula of C7H14O and a molecular weight of 114.19 g/mol. Heptenol has been widely used in the scientific community due to its unique properties, such as its ability to act as a pheromone in insects and as a ligand in biochemical assays.

Mecanismo De Acción

Heptenol acts as a pheromone in insects by binding to specific receptors on the antennae. This binding triggers a series of physiological and behavioral responses, such as mating behavior and aggregation. In biochemical assays, Hept-1-EN-2-OL acts as a ligand by binding to the active site of a protein, altering its conformation and activity.

Biochemical and Physiological Effects:

Heptenol has been shown to have various biochemical and physiological effects. In insects, Hept-1-EN-2-OL can alter mating behavior, aggregation, and oviposition. In biochemical assays, Hept-1-EN-2-OL can modulate protein activity and function. However, the specific effects of Hept-1-EN-2-OL can vary depending on the species and context.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Heptenol has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, Hept-1-EN-2-OL can be expensive and its effects can be species-specific, making it important to use caution when interpreting results.

Direcciones Futuras

There are several future directions for research on Hept-1-EN-2-OL. One area of interest is the identification of additional insect species that use Hept-1-EN-2-OL as a pheromone. Another area is the development of new methods for synthesizing Hept-1-EN-2-OL and its derivatives. Additionally, further research is needed to elucidate the specific biochemical and physiological effects of Hept-1-EN-2-OL in different contexts and species.

Métodos De Síntesis

Heptenol can be synthesized through various methods, including the reduction of heptenal or the hydration of heptene. One common method is the reduction of heptenal using sodium borohydride as a reducing agent. This method is efficient and yields high purity Hept-1-EN-2-OL.

Aplicaciones Científicas De Investigación

Heptenol has been extensively used in scientific research, particularly in the field of insect behavior and physiology. Insects use pheromones as a means of communication, and Hept-1-EN-2-OL has been identified as a pheromone in several insect species, including the fruit fly Drosophila melanogaster and the tsetse fly Glossina morsitans. Heptenol has also been used as a ligand in biochemical assays to study protein-ligand interactions.

Propiedades

Número CAS |

117186-38-6 |

|---|---|

Fórmula molecular |

C7H14O |

Peso molecular |

114.19 g/mol |

Nombre IUPAC |

hept-1-en-2-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h8H,2-6H2,1H3 |

Clave InChI |

XXYOEHRZCDHOOF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=C)O |

SMILES canónico |

CCCCCC(=C)O |

Sinónimos |

1-Hepten-2-ol (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)